molecular formula C23H21ClN4O B2591787 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021093-96-8

4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2591787
CAS No.: 1021093-96-8
M. Wt: 404.9
InChI Key: MJVGNZIQKHSNLF-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation can be performed using reagents like thionyl chloride and methyl iodide under controlled conditions.

    Attachment of the Phenethyl and p-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using phenethylamine and p-tolylamine as starting materials.

    Formation of the Carboxamide Group: This final step typically involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would vary based on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular pathways. The pathways affected would depend on the specific interactions between the compound and its target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the p-tolyl group, which may affect its binding affinity and specificity.

    3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    4-chloro-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, which could change its solubility and interaction with biological targets.

Uniqueness

The presence of both the chlorine and p-tolyl groups in 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, steric interactions, and overall reactivity, making it a distinct entity with potentially unique applications and activities.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-3-methyl-1-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-15-8-10-18(11-9-15)28-22-20(16(2)27-28)21(24)19(14-26-22)23(29)25-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGNZIQKHSNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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